molecular formula C20H25N3O2 B10868188 6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine

6-[2-(3,4-Dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine

Cat. No.: B10868188
M. Wt: 339.4 g/mol
InChI Key: UXSNXETUEBTVSE-UHFFFAOYSA-N
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Description

2-METHOXY-4-[2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)ETHYL]PHENYL METHYL ETHER is an organic compound with a complex structure that includes a pyrrolopyridazine core

Preparation Methods

The synthesis of 2-METHOXY-4-[2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)ETHYL]PHENYL METHYL ETHER typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with 1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as column chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-METHOXY-4-[2-(1,4,5,7-TETRAMETHYL-6H-PYRROLO[3,4-D]PYRIDAZIN-6-YL)ETHYL]PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridazine derivatives, such as:

Properties

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C20H25N3O2/c1-12-19-14(3)23(15(4)20(19)13(2)22-21-12)10-9-16-7-8-17(24-5)18(11-16)25-6/h7-8,11H,9-10H2,1-6H3

InChI Key

UXSNXETUEBTVSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1CCC3=CC(=C(C=C3)OC)OC)C)C)C

Origin of Product

United States

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